

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methylpentane	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methylpentane**, a branched-chain alkane. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **2-Methylpentane**.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-Methylpentane**, both ¹H and ¹³C NMR spectra are presented.

¹H NMR Data

The ¹H NMR spectrum of **2-Methylpentane** shows five distinct signals, corresponding to the five unique proton environments in the molecule.[1] The chemical shifts are all in the upfield alkyl region, between 0.9 and 1.4 ppm.[1] The integrated signal proton ratio is 6:1:2:2:3, which is consistent with the structure of **2-Methylpentane**.[1]



Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
(CH₃)₂CH-	~0.86	Doublet	6Н
-CH(CH ₃) ₂	~1.5	Multiplet	1H
-CH ₂ -CH ₂ -CH ₃	~1.2	Multiplet	2H
-CH₂-CH₃	~1.3	Multiplet	2H
-CH ₂ -CH ₃	~0.89	Triplet	3H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Data

The ¹³C NMR spectrum of **2-Methylpentane** displays five signals, indicating the presence of five distinct carbon environments. The two methyl groups attached to the second carbon are chemically equivalent due to molecular symmetry and therefore produce a single signal.

Carbon Assignment	Chemical Shift (δ) ppm
C1	~22.7
C2	~27.9
C3	~41.8
C4	~20.7
C5	~14.2
C6 (attached to C2)	~22.7

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.

The IR spectrum of **2-Methylpentane** is characteristic of a saturated alkane, primarily showing C-H stretching and bending vibrations.[2] The absence of significant absorptions in other regions indicates the lack of functional groups.[2]



Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2960-2850	C-H stretch (sp ³ C-H)	Strong
1465	C-H bend (CH ₂ scissors)	Medium
1380-1370	C-H bend (CH₃ umbrella)	Medium

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of C-C stretching and other bending vibrations that are unique to the molecule.[2]

The mass spectrum of **2-Methylpentane** is obtained by electron ionization (EI), which causes fragmentation of the molecule. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 86, corresponding to the molecular weight of **2-Methylpentane** (C₆H₁₄).[3][4] The base peak, which is the most intense peak in the spectrum, is typically at m/z = 43.[3][5]

m/z	Relative Intensity (%)	Proposed Fragment Ion
86	Low	[C ₆ H ₁₄] ⁺ (Molecular Ion)
71	Moderate	[C5H11]+
57	High	[C4H9] ⁺
43	100	[C₃H⁊]+ (Base Peak)
29	Moderate	[C ₂ H ₅] ⁺

The fragmentation pattern is a result of the cleavage of C-C bonds, with the most stable carbocations forming the most abundant fragments.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a volatile liquid alkane like **2-Methylpentane**.

• Sample Preparation: A small amount (5-10 mg) of **2-Methylpentane** is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃),

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inside a standard 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[1][7]

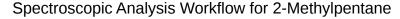
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30° pulse angle, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which results in singlets for all carbon signals. For quantitative analysis, a longer relaxation delay (e.g., 5-10 seconds) is necessary.
- Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.
- Sample Preparation: For a neat liquid sample like **2-Methylpentane**, a thin film is prepared by placing a single drop of the liquid between two salt plates (typically NaCl or KBr).[1] The plates are then gently pressed together to form a uniform thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The
 sample is then placed in the spectrometer's sample holder, and the sample spectrum is
 recorded. The instrument software automatically subtracts the background spectrum from
 the sample spectrum to produce the final IR spectrum. The data is typically collected over a
 range of 4000 to 400 cm⁻¹.
- Sample Introduction: 2-Methylpentane, being a volatile liquid, is typically introduced into the
 mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.
 For GC-MS, the sample is injected into the GC, where it is vaporized and separated from
 any impurities before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is the standard method for volatile, non-polar compounds like alkanes. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

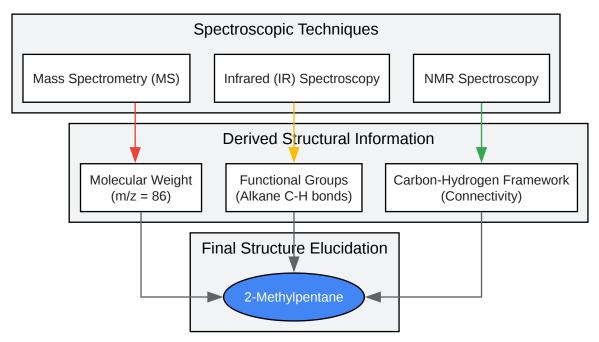


- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).
- Detection: An electron multiplier or other detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **2-Methylpentane**.





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Caption: Workflow of structural elucidation for **2-Methylpentane**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-Methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089812#spectroscopic-data-of-2-methylpentane-nmrir-mass-spec]

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